

Application Notes: DiSulfo-Cy5 Alkyne in Single-Molecule Imaging

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Compound of Interest		
Compound Name:	DiSulfo-Cy5 alkyne	
Cat. No.:	B15597435	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **DiSulfo-Cy5 alkyne** for single-molecule imaging applications. **DiSulfo-Cy5 alkyne** is a water-soluble, far-red fluorescent probe that is ideal for labeling biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction.[1][2][3] Its high water solubility, brightness, and photostability make it an excellent choice for demanding single-molecule experiments such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.[4][5]

Key Features of DiSulfo-Cy5 Alkyne:

- High Water Solubility: The presence of two sulfonate groups enhances hydrophilicity, making
 it suitable for labeling sensitive proteins and other biomolecules that may be adversely
 affected by organic co-solvents.[1][2][6]
- Far-Red Fluorescence: With excitation and emission maxima in the far-red spectrum,
 DiSulfo-Cy5 minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[3]
- High Molar Extinction Coefficient and Quantum Yield: These properties contribute to the brightness of the fluorophore, enabling the detection of single molecules with high sensitivity.
 [1][6]



Bioorthogonal Labeling: The alkyne group allows for specific covalent attachment to azide-modified biomolecules via click chemistry, a reaction that is highly selective and does not interfere with native biological functional groups.[1][7][8]

Data Presentation

Photophysical and Chemical Properties of DiSulfo-Cy5

<u>Alkv</u>ne

Property	Value	Reference(s)
Molecular Weight	~717.94 g/mol	[1]
Excitation Maximum (λex)	~646 - 649 nm	[1][6]
Emission Maximum (λem)	~662 - 671 nm	[1][3][6]
Molar Extinction Coefficient (ε)	~271,000 M ⁻¹ cm ⁻¹	[1][6]
Fluorescence Quantum Yield (Φ)	~0.28	[1][6]
Recommended Laser Lines	633 nm, 647 nm	[3][7]
Reactive Group	Terminal Alkyne	[1]
Reactivity	Azide groups via CuAAC Click Chemistry	[1]
Solubility	Water, DMSO, DMF	[1][3][6]

Comparison of FRET Pairs for Single-Molecule Studies



FRET Pair	Donor (D)	Acceptor (A)	Förster Radius (R₀)	Key Features for smFRET	Reference(s
Cy3-Cy5	СуЗ	Cy5	~5.4 nm	Long-time favorite, well- characterized . Susceptible to photophysical artifacts like blinking.	[9][10][11]
Cy3.5-Cy5.5	Cy3.5	Cy5.5	-	Photostable for ~5 minutes under continuous illumination.	[12]
Cy2-Cy7	Cy2	Су7	~2.2 nm	Suitable for measuring shorter distances.	[10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Proteins with DiSulfo-Cy5 Alkyne

This protocol describes the labeling of a protein containing an azide group with **DiSulfo-Cy5** alkyne.

Materials:

Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)



- DiSulfo-Cy5 alkyne
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)
- 1.5 mL microcentrifuge tubes

Procedure:

- Prepare Stock Solutions:
 - DiSulfo-Cy5 Alkyne: Dissolve DiSulfo-Cy5 alkyne in DMSO to a final concentration of 10 mM.
 - Copper(II) Sulfate: Prepare a 50 mM stock solution of CuSO₄ in water.
 - THPTA: Prepare a 50 mM stock solution of THPTA in water.
 - Copper-Ligand Complex: Mix equal volumes of the CuSO₄ and THPTA stock solutions to prepare a 25 mM copper-ligand complex.
 - Sodium Ascorbate: Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
- Labeling Reaction:
 - $\circ~$ In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 $\,\mu\text{M}.$
 - Add **DiSulfo-Cy5 alkyne** to a final concentration that is a 3-5 fold molar excess over the protein.
 - Add the copper-ligand complex to a final concentration of 0.5-1 mM.



- Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
- Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification:
 - Remove unreacted dye and catalyst components by purifying the labeled protein using size-exclusion chromatography or dialysis.
- Analysis:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).

Protocol 2: Single-Molecule FRET (smFRET) Imaging of Labeled Biomolecules

This protocol outlines the general steps for performing smFRET imaging on surfaceimmobilized molecules.

Materials:

- **DiSulfo-Cy5 alkyne** labeled acceptor molecule
- Donor fluorophore (e.g., Cy3) labeled molecule
- Microscope slides and coverslips (quartz for prism-type TIRF)
- Biotin-BSA and Streptavidin for surface immobilization
- Total Internal Reflection Fluorescence (TIRF) microscope
- Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox)
- Imaging buffer (e.g., Tris-HCl, NaCl)



Procedure:

- Surface Preparation:
 - Clean microscope slides and coverslips thoroughly.
 - Functionalize the surface with biotin-BSA followed by streptavidin to create a surface for immobilizing biotinylated molecules.
- Sample Immobilization:
 - Incubate the biotinylated, dual-labeled biomolecules on the streptavidin-coated surface at a low concentration to ensure single-molecule density.
 - Wash away unbound molecules with imaging buffer.
- Imaging:
 - Assemble the flow cell and mount it on the TIRF microscope.
 - Add imaging buffer containing an oxygen scavenging system and a triplet-state quencher to minimize photobleaching and blinking.
 - Excite the donor fluorophore (e.g., Cy3 at 532 nm) and detect the emission from both the donor and the acceptor (DiSulfo-Cy5) channels simultaneously.
 - Record movies of single-molecule fluorescence intensity time traces.

Data Analysis:

- Identify single-molecule spots and extract the fluorescence intensity of the donor and acceptor over time.
- Calculate the FRET efficiency (E) for each molecule using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the intensities of the acceptor and donor, respectively.
- Analyze the FRET efficiency distributions and time trajectories to study molecular conformations and dynamics.



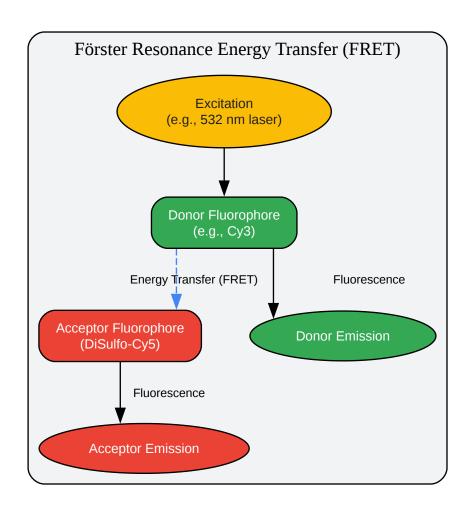
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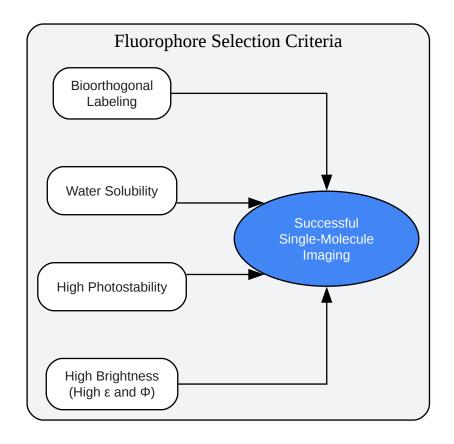
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Caption: Experimental workflow for single-molecule imaging.









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